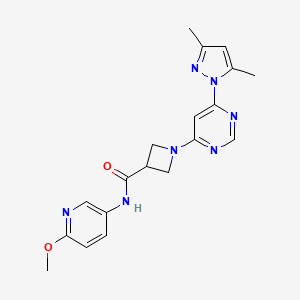![molecular formula C39H25N5 B3001101 Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- CAS No. 1024598-01-3](/img/structure/B3001101.png)
Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- is a useful research compound. Its molecular formula is C39H25N5 and its molecular weight is 563.664. The purity is usually 95%.
BenchChem offers high-quality Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Application in Organic Light Emitting Diodes (OLEDs)
Indolo[2,3-a]carbazole derivatives have been extensively researched for their application in organic light-emitting diodes (OLEDs). For instance, a study by Maeng et al. (2020) developed new rigid donor moieties based on triphenyl-substituted indolocarbazole for thermally activated delayed fluorescence (TADF) materials, showing potential in OLEDs with high external quantum efficiency and current efficiency (Maeng et al., 2020). Similar studies by Chen et al. (2016) and Suh et al. (2016) also synthesized novel indole-based, bipolar host materials, exhibiting excellent bipolar transport abilities and high Tg values, suitable for red phosphorescent light-emitting diodes (Chen et al., 2016); (Suh et al., 2016).
2. Electronic and Photophysical Properties
Studies on indolo[2,3-a]carbazole derivatives have revealed their significant electronic and photophysical properties. For example, Simokaitienė et al. (2012) explored the thermal, optical, electrochemical, and photoelectrical properties of new derivatives of indolo[3,2-b]carbazole, finding them to be electrochemically stable with high hole drift mobility (Simokaitienė et al., 2012).
3. Application in Photovoltaic Cells
Indolo[2,3-a]carbazole derivatives are also being explored for their application in photovoltaic cells. The molecular engineering of their structure, as studied by Yoo et al. (2016), can significantly impact photophysical properties and device performances in solar cells (Yoo et al., 2016).
4. Potential in Organic Semiconductors
These compounds have shown promise in the field of organic semiconductors. Wu et al. (2005) demonstrated that proper functionalization of indolo[3,2-b]carbazole led to high-performance organic semiconductors suitable for organic thin-film transistor applications with excellent field-effect properties (Wu et al., 2005).
5. Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of these derivatives are crucial for their application in various fields. Irgashev et al. (2014) explored novel 5,11-dialkyl-6,12-di(thiophen-2-yl) substituted indolo[3,2-b]carbazoles, providing insights into their optical and redox properties (Irgashev et al., 2014).
6. Antitumor Applications
In the field of medicine, Zenkov et al. (2020) reviewed indolo[2,3-a]carbazoles for their antitumor activity, discussing the molecular mechanisms of their antitumor action and highlighting their potential in antitumor therapy (Zenkov et al., 2020).
Wirkmechanismus
Target of Action
It is known that indolocarbazoles, a family of compounds to which this molecule belongs, exhibit a wide range of biological activities . They have been associated with protein kinase inhibition , suggesting that protein kinases could be potential targets.
Mode of Action
Indolocarbazoles are known for their antitumor activity, antibacterial and antifungal activity, and antiviral activity . The molecular mechanisms of their antitumor action are considered significant in the context of clinical use .
Biochemical Pathways
Given the broad biological activities of indolocarbazoles , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the known biological activities of indolocarbazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is a very low volatile uv light absorber and stabilizer . This suggests that it may have a higher resistance to weathering than conventional UV absorbers , indicating that environmental factors such as light exposure and temperature could potentially influence its stability and efficacy.
Biochemische Analyse
Cellular Effects
Indolocarbazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indolocarbazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
12-(4,6-diphenyl-1,3,5-triazin-2-yl)-11-phenylindolo[2,3-a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-25-24-31-29-20-10-12-22-33(29)43(35(31)36(32)44)28-18-8-3-9-19-28/h1-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJWDGGEJNGTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)



![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
